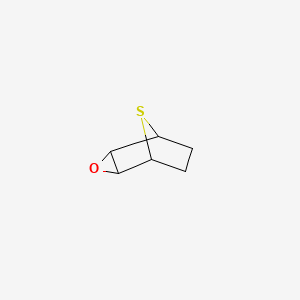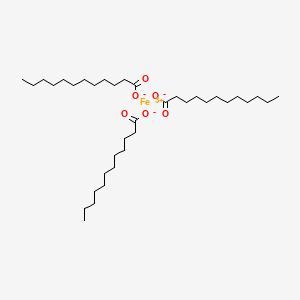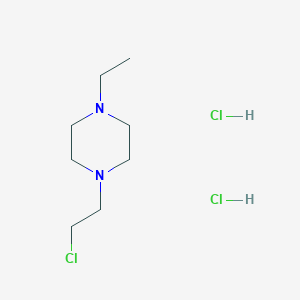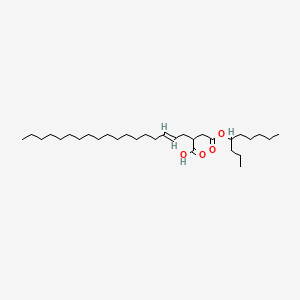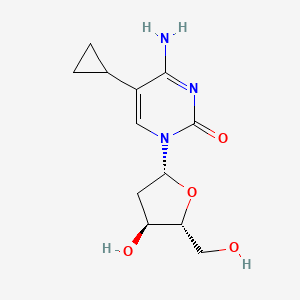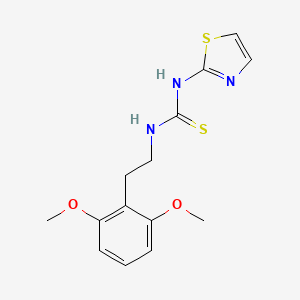
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(2,6-dimethoxyphenyl)ethylamine with 2-isothiocyanatothiazole. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The thiazole ring and dimethoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring and dimethoxyphenyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-pyridyl-
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-imidazolyl-
- Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-pyrimidinyl-
Uniqueness
Thiourea, N-(2-(2,6-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Propriétés
Numéro CAS |
149486-31-7 |
|---|---|
Formule moléculaire |
C14H17N3O2S2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[2-(2,6-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3O2S2/c1-18-11-4-3-5-12(19-2)10(11)6-7-15-13(20)17-14-16-8-9-21-14/h3-5,8-9H,6-7H2,1-2H3,(H2,15,16,17,20) |
Clé InChI |
OBGZKGVRMQHLEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



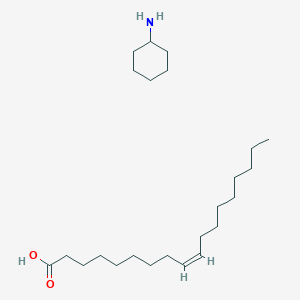
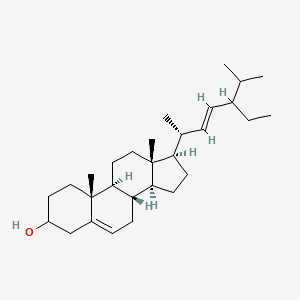

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
